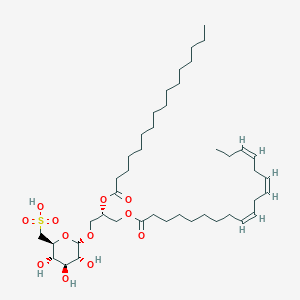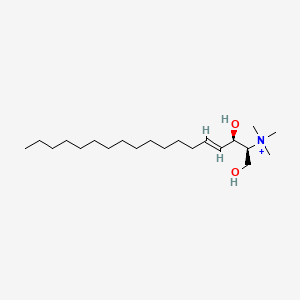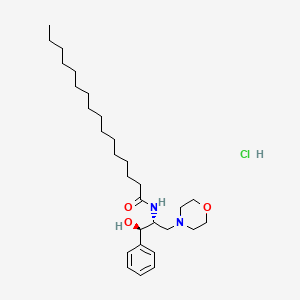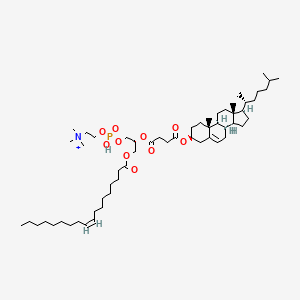
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:1 in which the acyl groups specified at positions 1 and 2 are oleoyl and myristoyl respectively . It is a phosphatidylcholine 32:1 and a tetradecanoate ester . It is functionally related to an oleic acid . This compound is a metabolite found in or produced by Saccharomyces cerevisiae .
Molecular Structure Analysis
The molecular formula of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is C40H78NO8P . The IUPAC name is [(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate . Unfortunately, the 3D structure generation was disallowed as it was too flexible .Physical And Chemical Properties Analysis
The molecular weight of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is 732.0 g/mol . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Lipid Biochemistry Research
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phospholipid that is found in biological membranes . It plays a crucial role in lipid biochemistry research, particularly in the study of functional compartmentalization of the plasma membrane of neurons by a unique acyl chain composition of phospholipids .
Generation of Liposomes
This compound can be used in the generation of liposomes and other artificial membranes . Liposomes are spherical vesicles that have at least one lipid bilayer, and they are used in fields like drug delivery and cosmetic sciences.
Study of Toxin Assembly
Artificial membranes containing 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine have been used to study the assembly of toxins, such as the Staphylococcus aureus α-toxin . This helps in understanding the mechanism of action of these toxins and can aid in the development of potential treatments.
Phospholipase Characterization
These artificial membranes are also used for the characterization of phospholipase A2 . Phospholipase A2 is an enzyme that releases fatty acids from the second carbon group of glycerol, and this process is important in signal transduction in cellular responses.
Study of Lipid Rafts
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts . Lipid rafts are microdomains of the plasma membrane that contain high concentrations of cholesterol and glycosphingolipids.
Mimicking Cell Membranes
This compound is also used in systems mimicking the cell membrane such as Nanodiscs . Nanodiscs are discoidal particles that have a lipid bilayer region surrounded by an amphipathic helix. They provide a controlled environment for the study of membrane proteins and lipids.
Choline Auxotrophy Rescue
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine has been used as a supplement in Yeast nitrogen base (YNB) medium to rescue choline auxotrophy . Choline auxotrophy is a condition where an organism cannot synthesize choline and must obtain it from the environment.
Reference for Lysolecithins Analysis
This compound may be used as a reference for the analysis of lysolecithins extracted from tissues and cell membranes . Lysolecithins are a type of phospholipid that is involved in various biological processes, including cell signaling and membrane fluidity.
Orientations Futures
While specific future directions for research on this compound are not mentioned in the available resources, phosphatidylcholines like 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine are of interest in various fields of study, including biochemistry, cell biology, and medicine . They play crucial roles in cell membrane structure and function, and understanding their properties can provide insights into cellular processes and potential therapeutic targets.
Mécanisme D'action
Target of Action
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) is a specific type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . Phosphatidylcholines are a major component of biological membranes and can be used by cells in the biosynthesis of other lipids .
Mode of Action
It is known that phosphatidylcholines like ompc play a crucial role in membrane-mediated cell signaling . They can act as a source of molecules that serve as secondary messengers in a variety of cellular processes .
Biochemical Pathways
OMPC, like other phosphatidylcholines, is involved in the phosphatidylcholine biosynthetic pathway . This pathway is essential for the production of a variety of lipids and for the maintenance of membrane integrity .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .
Result of Action
The action of OMPC at the cellular level can result in changes in membrane fluidity and permeability, influencing the function of membrane proteins and receptors . It can also lead to the production of secondary messengers, which can trigger a variety of cellular responses .
Action Environment
The action of OMPC can be influenced by various environmental factors. For example, the presence of other lipids can affect its incorporation into membranes . Additionally, factors such as pH and temperature can influence its stability and efficacy .
Propriétés
IUPAC Name |
[(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h19-20,38H,6-18,21-37H2,1-5H3/b20-19-/t38-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVAJCJTVPWSRJ-OQHNRNOKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334339 | |
| Record name | (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:1(9Z)/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
95896-56-3 | |
| Record name | (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B3044029.png)
